methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate
Overview
Description
Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate is an organic compound that has garnered attention in the field of organic chemistry due to its potential as a bioactive precursor in the synthesis of various pharmacologically active compounds. This compound features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom. The presence of the formyl group and the benzoate ester makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate typically involves the condensation of 3-(1H-pyrrol-1-yl)benzoic acid with formylating agents under controlled conditions. One common method includes the use of Vilsmeier-Haack reaction, where the benzoic acid derivative reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the formylation process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nitration with concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 3-(2-carboxy-1H-pyrrol-1-yl)benzoic acid.
Reduction: Methyl 3-(2-hydroxymethyl-1H-pyrrol-1-yl)benzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of pharmacologically active compounds, particularly in the synthesis of drugs targeting specific biological pathways.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate is primarily related to its ability to interact with biological macromolecules. The formyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. Additionally, the pyrrole ring can participate in π-π stacking interactions with aromatic residues in proteins, affecting their structure and activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate .
- 6-(2-Formyl-5-methyl-1H-pyrrol-1-yl)hexanoic acid .
- 4-(2-Formyl-5-methoxymethyl-1H-pyrrol-1-yl)butanoic acid .
Uniqueness
Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate is unique due to its specific substitution pattern on the pyrrole ring and the benzoate ester group. This unique structure allows for selective interactions with biological targets and provides a versatile scaffold for further chemical modifications.
Properties
IUPAC Name |
methyl 3-(2-formylpyrrol-1-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-13(16)10-4-2-5-11(8-10)14-7-3-6-12(14)9-15/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDIMIWDNJGXIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2C=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589723 | |
Record name | Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168618-86-8 | |
Record name | Methyl 3-(2-formyl-1H-pyrrol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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